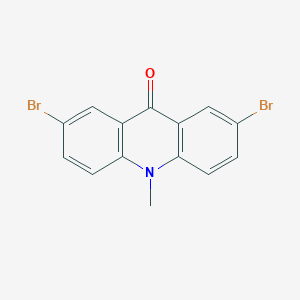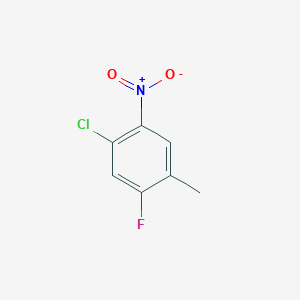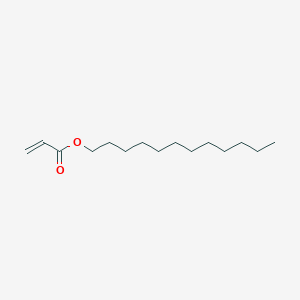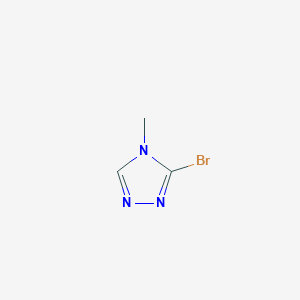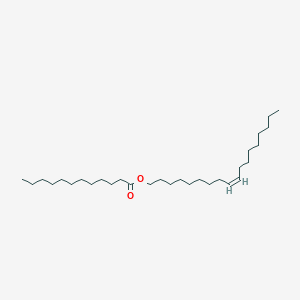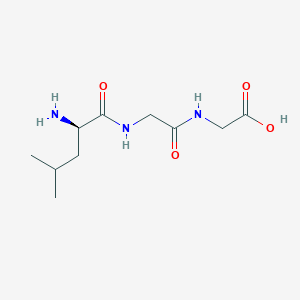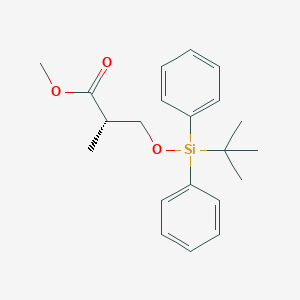
methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate, commonly known as MTBDPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis. MTBDPS belongs to the class of silyl protecting groups, which are widely used in organic chemistry to protect functional groups during chemical reactions.
Applications De Recherche Scientifique
MTBDPS has several applications in organic synthesis, including protecting the hydroxyl group of carbohydrates and amino acids during chemical reactions. It has also been used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the product. MTBDPS can also be used as a building block for the synthesis of other silyl-protected compounds.
Mécanisme D'action
MTBDPS acts as a protecting group by forming a stable covalent bond with the hydroxyl group of the molecule it is protecting. This bond is stable under a variety of reaction conditions, allowing the molecule to undergo chemical transformations without affecting the protected group. The protecting group can be removed by treatment with an acid or fluoride ion, which breaks the covalent bond and regenerates the hydroxyl group.
Effets Biochimiques Et Physiologiques
MTBDPS is not used in drug development or clinical applications, and therefore, there is limited information on its biochemical and physiological effects. However, it is known to be relatively non-toxic and stable under a range of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
MTBDPS has several advantages as a protecting group, including its stability, ease of synthesis, and compatibility with a wide range of reaction conditions. However, it also has some limitations, such as its relatively bulky size, which can affect the reactivity of the protected molecule. Additionally, the removal of the protecting group can require harsh conditions, which may limit its use in certain applications.
Orientations Futures
There are several possible future directions for research on MTBDPS and related silyl protecting groups. One area of interest is the development of new and more efficient methods for the removal of protecting groups. Another area of research is the use of silyl protecting groups in the synthesis of complex natural products and pharmaceuticals. Additionally, there is potential for the development of new silyl protecting groups with improved properties, such as increased stability or reactivity. Finally, the use of silyl protecting groups in combination with other protecting groups, such as esters or amides, could lead to new synthetic strategies and applications.
Méthodes De Synthèse
MTBDPS can be synthesized by reacting t-butyldiphenylsilyl chloride with methyl (S)-3-hydroxy-2-methylpropionate in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields MTBDPS as a white solid.
Propriétés
Numéro CAS |
95514-03-7 |
|---|---|
Nom du produit |
methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate |
Formule moléculaire |
C21H28O3Si |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
methyl (2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropanoate |
InChI |
InChI=1S/C21H28O3Si/c1-17(20(22)23-5)16-24-25(21(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3/t17-/m0/s1 |
Clé InChI |
FEGOPXSXQDUYIB-KRWDZBQOSA-N |
SMILES isomérique |
C[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
SMILES canonique |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
Synonymes |
(S)-3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methylpropanoic Acid Methyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



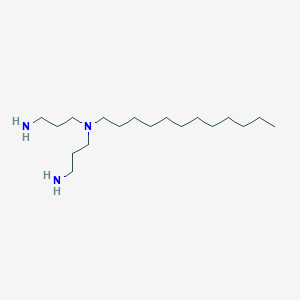
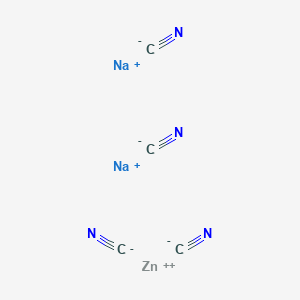
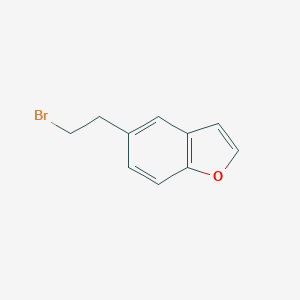
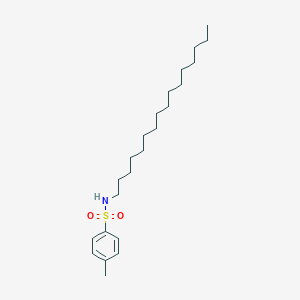
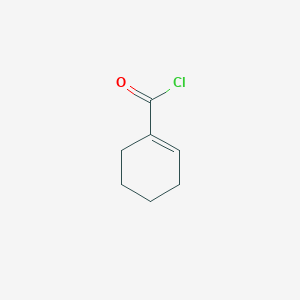
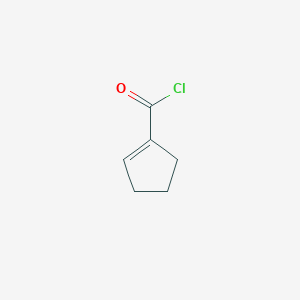
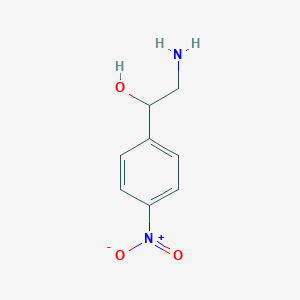
![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)
